Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
Overview
Description
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Chemical Reactions Analysis
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of functional groups in this compound contributes to its distinct biological and chemical properties.
Biological Activity
Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Weight : 350.4 g/mol
- CAS Number : Not specifically listed in the available data.
The compound features a thiophene ring, which is known for its diverse biological activities, and contains functional groups that may enhance its pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamide have shown promising results in inhibiting tumor growth and enhancing survival rates in certain cancer models. In a cohort study involving benzamide derivatives, specific compounds demonstrated notable antitumor efficacy, suggesting a potential role for ethyl thiophene derivatives in cancer therapy .
The proposed mechanism of action for ethyl thiophene derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, compounds targeting RET kinase have been identified as effective in halting cell division in RET-driven tumors . This suggests that this compound may exert similar effects through analogous pathways.
Antimicrobial Activity
In addition to antitumor properties, some studies have explored the antimicrobial activity of thiophene derivatives. The presence of functional groups such as carbamoyl and methylbenzamido may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. This compound should undergo rigorous cytotoxicity testing against various human cell lines to determine its therapeutic window and potential side effects.
Data Table: Biological Activity Summary
Activity Type | Effect | Reference |
---|---|---|
Antitumor | Inhibition of tumor growth | |
Antimicrobial | Potential disruption of microbial cells | |
Cytotoxicity | To be assessed | - |
Study on Benzamide Derivatives
A notable case study investigated the biological activity of benzamide derivatives, including those structurally related to our compound. The study found that certain derivatives exhibited moderate to high potency against various cancer cell lines, suggesting that modifications to the benzamide structure could yield enhanced therapeutic agents .
Clinical Implications
In clinical settings, compounds similar to this compound are being evaluated for their efficacy in treating specific cancers. The results from these trials could provide insights into the clinical relevance of this compound and its derivatives.
Properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-11-6-5-10-16(17)24)31-22(18)26-20(27)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPWPECNHBYIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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